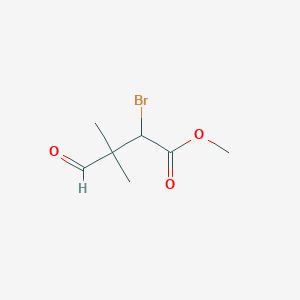
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with brominating agents such as 1,2-dibromoethane . The reaction typically involves the use of a base like sodium ethoxide to generate the enolate ion, which then undergoes nucleophilic substitution with the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted esters.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3,3-dimethyl-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-oxobutanoate
- Methyl 2-bromo-3,3-dimethylbutanoate
- Methyl 2-chloro-3,3-dimethyl-4-oxobutanoate
Uniqueness
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is unique due to its specific combination of functional groups, which makes it highly reactive and versatile in organic synthesis. Its bromine atom allows for easy nucleophilic substitution, while the ketone group provides additional reactivity for reduction and oxidation reactions .
Properties
CAS No. |
82884-45-5 |
|---|---|
Molecular Formula |
C7H11BrO3 |
Molecular Weight |
223.06 g/mol |
IUPAC Name |
methyl 2-bromo-3,3-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,4-9)5(8)6(10)11-3/h4-5H,1-3H3 |
InChI Key |
LSIBYMJIDUORAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















